molecular formula C18H12N2O3 B14621306 Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 56894-59-8

Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B14621306
CAS No.: 56894-59-8
M. Wt: 304.3 g/mol
InChI Key: WYOBRUDPPXMXPP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol under suitable conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the oxadiazole ring.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

56894-59-8

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

prop-2-ynyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C18H12N2O3/c1-2-12-22-18(21)15-11-7-6-10-14(15)17-20-19-16(23-17)13-8-4-3-5-9-13/h1,3-11H,12H2

InChI Key

WYOBRUDPPXMXPP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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